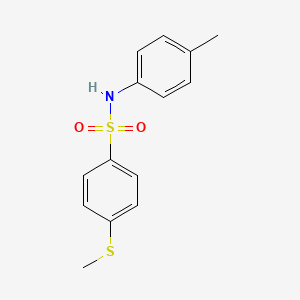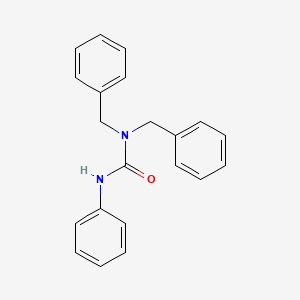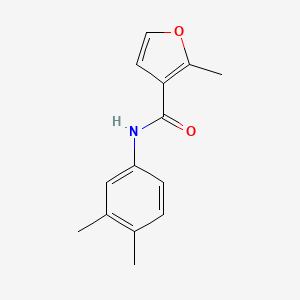
N-(4-anilinophenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-3,5-dimethylbenzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用机制
N-(4-anilinophenyl)-3,5-dimethylbenzamide inhibits the activity of ARF1 by binding to its active site. This binding prevents the exchange of GDP for GTP, which is necessary for ARF1 activation. As a result, the downstream signaling pathways and cellular processes that depend on ARF1 activity are inhibited.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This inhibition also affects the formation of clathrin-coated vesicles, which are involved in membrane trafficking. Additionally, N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
N-(4-anilinophenyl)-3,5-dimethylbenzamide has several advantages as a research tool. It is a highly specific inhibitor of ARF1, making it a valuable tool for investigating the role of ARF1 in various cellular processes. Additionally, it has been shown to have a wide range of effects on cellular processes, making it a versatile tool for investigating various cellular pathways.
However, there are also limitations to using N-(4-anilinophenyl)-3,5-dimethylbenzamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret, making it important to carefully design experiments to ensure accurate interpretation of results.
未来方向
There are several future directions for research on N-(4-anilinophenyl)-3,5-dimethylbenzamide. One area of interest is investigating its potential as a therapeutic agent for various diseases. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a potential candidate for cancer therapy. Additionally, its effects on membrane trafficking and protein transport make it a potential candidate for treating various genetic diseases.
Another area of interest is investigating the downstream signaling pathways affected by ARF1 inhibition. Understanding the complex network of signaling pathways affected by ARF1 inhibition could provide valuable insights into various cellular processes and potentially lead to the development of new therapeutic targets.
In conclusion, N-(4-anilinophenyl)-3,5-dimethylbenzamide is a valuable tool for investigating various cellular processes. Its specific inhibition of ARF1 and wide range of effects on cellular processes make it a versatile tool for scientific research. However, its cytotoxic effects at high concentrations and complex effects on cellular processes highlight the importance of careful experimental design and interpretation of results. Future research on N-(4-anilinophenyl)-3,5-dimethylbenzamide has the potential to lead to the development of new therapeutic targets for various diseases.
合成方法
The synthesis of N-(4-anilinophenyl)-3,5-dimethylbenzamide involves the reaction of 4-aminobenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with aniline to form the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
N-(4-anilinophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as an ARF1 inhibitor. ARF1 is a small GTPase that plays a crucial role in various cellular processes such as membrane trafficking, cytoskeleton organization, and cell signaling. Inhibition of ARF1 activity can lead to a wide range of cellular effects, making it a valuable tool for investigating various cellular processes.
属性
IUPAC Name |
N-(4-anilinophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-12-16(2)14-17(13-15)21(24)23-20-10-8-19(9-11-20)22-18-6-4-3-5-7-18/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCQFPXHXZGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[4-(phenylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)